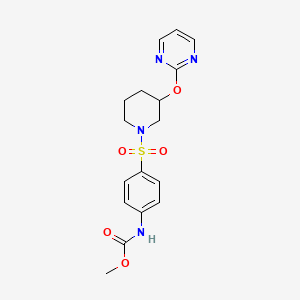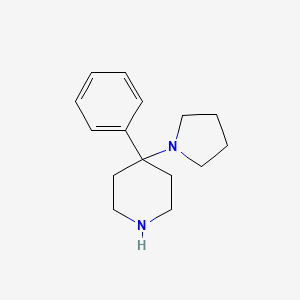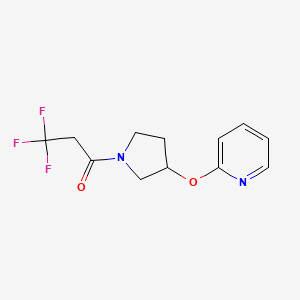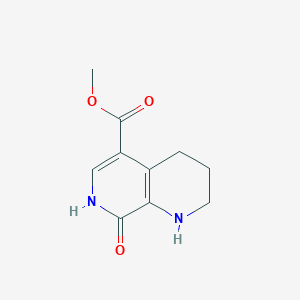![molecular formula C20H19N3O4S B2815747 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-46-4](/img/structure/B2815747.png)
2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran is a compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride, a related compound, is a solid at room temperature, has a boiling point of 339.6°C at 760 mmHg, and a melting point of 84°C .Applications De Recherche Scientifique
Metabolism and Biomonitoring
Macromolecular Adduct Formation and Metabolism
Quinoxaline derivatives, such as MeIQx, have been studied for their interaction with DNA and proteins, forming adducts. These interactions are crucial for understanding the carcinogenic potential of such compounds found in cooked meats. Research using accelerator mass spectrometry (AMS) highlighted the differences in metabolite profiles and adduct formation between humans and rodents, suggesting species-specific responses to exposure (Turteltaub et al., 1999).
Biomonitoring of Metabolites
Studies have developed methods to monitor human exposure to heterocyclic aromatic amines (HAAs) like MeIQx by detecting their metabolites in urine. This research aids in understanding human exposure levels and the metabolism of HAAs, which are formed during the cooking of meat and fish (Stillwell et al., 1999).
Environmental Exposure and Carcinogenicity
Exposure to Heterocyclic Amines
Investigations into the levels of HAAs in cooked foods and their presence in human urine support the hypothesis that humans are continuously exposed to these compounds through their diet. Quantification of such exposures is essential for assessing potential health risks associated with dietary habits (Wakabayashi et al., 1993).
Clinical Implications
Anticoagulant Effects in Hemodialysis
The anticoagulant properties of certain quinoxaline derivatives have been explored for therapeutic applications, such as in hemodialysis. For example, MD 805 showed promising results in preventing platelet activation without the side effects associated with heparin (Matsuo et al., 1986).
Dietary Assessment of Xenobiotics
Research has also focused on the intake of xenobiotics, including HCAs from food processing, to evaluate their impact on health and potential carcinogenicity. Understanding the dietary sources and consumption patterns of these compounds helps in assessing their risk factors associated with certain types of cancer (Zapico et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the future research directions could include exploring its potential biological activities and applications.
Propriétés
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-28(25,16-5-6-19-14(11-16)8-10-26-19)23-9-7-15(13-23)27-20-12-21-17-3-1-2-4-18(17)22-20/h1-6,11-12,15H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBKLEZKPTVVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)
![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)
![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815670.png)
![Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2815672.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2815675.png)

![5,6,6-Trimethyl-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2815679.png)

![N-(2,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2815681.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)